2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide features a complex heterocyclic scaffold. Its core structure comprises a pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one ring system, modified with:
- A 3-(methylthio)phenyl substituent at position 4, introducing sulfur-mediated lipophilicity and electron-withdrawing effects.
- Two sulfone groups (1,1-dioxide), enhancing polarity and metabolic stability.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-12-16(13(2)27-21-12)11-22-19(24)23(14-6-4-7-15(10-14)28-3)18-17(29(22,25)26)8-5-9-20-18/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMWOYCLOMBWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and significant research findings.
Chemical Structure and Properties
The compound features a pyrido-thiadiazine core with isoxazole and methylthio substituents. Its molecular formula is with a molecular weight of approximately 336.38 g/mol. The presence of multiple heteroatoms contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown promising antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Inhibition Concentration (IC50) |
|---|---|---|
| Compound A | Bacterial | 10 µg/mL |
| Compound B | Fungal | 5 µg/mL |
| Compound C | Bacterial | 15 µg/mL |
Antioxidant Properties
The antioxidant capacity of this class of compounds has been evaluated in various studies. Antioxidants are crucial for neutralizing free radicals and preventing cellular damage. Compounds similar to the target molecule have demonstrated effective radical scavenging abilities in vitro .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH) have shown efficacy against various diseases including cancer and autoimmune disorders. The compound's structural components suggest it may interact with key active sites in these enzymes, leading to significant inhibitory effects .
Study on Dihydroorotate Dehydrogenase Inhibition
A study conducted by Umesha et al. demonstrated that a structurally similar compound exhibited higher activity than known DHODH inhibitors like brequinar and teriflunomide. This suggests that the target compound may also possess similar or enhanced inhibitory effects on DHODH, potentially making it a candidate for further development in immunosuppressive therapies .
Antimicrobial Evaluation
In another investigation, derivatives of the target compound were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that certain analogs displayed potent activity against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of this chemical class .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by substituents on the phenyl ring and the heterocyclic core. Key analogs include:
Table 1: Comparative Analysis of Structural Analogs
Pharmacological and Physicochemical Insights
a) Substituent Effects on Bioactivity
- Methylthio (Target) vs. The methoxy group’s electron-donating nature may improve solubility but reduce metabolic stability due to oxidative demethylation pathways.
- 3-Tolyl (USP Compound ) vs. Its simpler structure may correlate with lower toxicity but reduced target specificity.
b) Core Heterocycle Modifications
- Thiadiazinone vs. Thiadiazole (Derivatives ): The pyrido-thiadiazinone core in the target compound offers a fused bicyclic system, improving rigidity and π-stacking interactions compared to monocyclic thiadiazoles.
c) Sulfone Groups
- The 1,1-dioxide moieties in the target compound increase polarity and metabolic resistance to reduction, contrasting with analogs lacking sulfones (e.g., USP compound ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
